![molecular formula C7H3Cl2N3O2 B2814466 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1638768-02-1](/img/structure/B2814466.png)

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

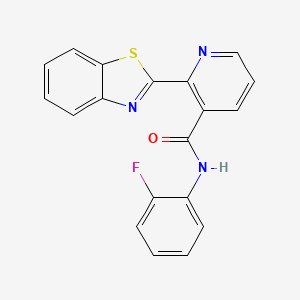

“2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 188.01 .

Synthesis Analysis

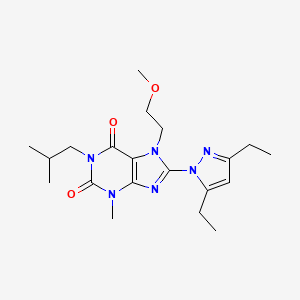

The synthesis of this compound involves the design and creation of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” is represented by the SMILES stringClc1nc(Cl)c2cc[nH]c2n1 . Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine” include a density of 1.7±0.1 g/cm3, a boiling point of 306.2±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

Synthesis and Chemical Properties

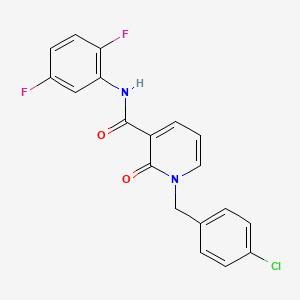

Synthesis of Methyl Esters : An effective route for synthesizing methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids was developed, starting from reactions involving 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile and amines. These derivatives exhibit fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000).

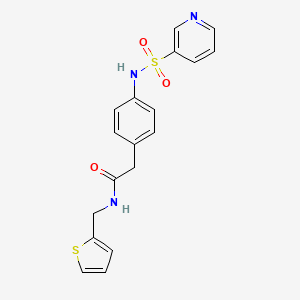

Antifolate Synthesis : The compound was utilized in synthesizing classical and nonclassical antifolates, exhibiting potential as dihydrofolate reductase inhibitors and antitumor agents. A specific classical analogue demonstrated significant inhibition of human dihydrofolate reductase and tumor cell growth in culture (Gangjee et al., 2007).

Pyrrolopyrimidine Core in Oligoarylenes : A study focusing on the palladium-catalyzed Suzuki–Miyaura reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine revealed efficient ways to prepare di-arylpyrrolopyrimidines. These compounds were identified as promising blue light-emitters, highlighting their potential in photophysical applications (Tumkevičius et al., 2010).

Biological and Medicinal Research

Antiviral Activity : Certain carbocyclic analogues of 7-deazaguanosine, derived from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, showed antiviral activities against herpes simplex viruses. This highlights the potential of pyrrolo[2,3-d]pyrimidine derivatives in developing new antiviral medications (Legraverend et al., 1985).

Inhibitors of Dihydrofolate Reductase : Novel 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines, synthesized from pyrrolo[2,3-d]pyrimidine, were studied as inhibitors of dihydrofolate reductases from pathogens causing opportunistic infections in immunocompromised patients (Gangjee, Vasudevan, & Queener, 1997).

Synthesis of N-aryl-pyrrolopyrimidines : A study described a convenient and simple synthesis of N-arylated pyrrolopyrimidines using 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This method is extendable to other heterocycles, indicating its versatility in synthesizing various biologically active compounds (Espinosa-Bustos, Villegas, & Salas, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-4-3-2(6(13)14)1-10-5(3)12-7(9)11-4/h1H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWFJCIQVRPJRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2814389.png)

![3-benzyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2814393.png)

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)